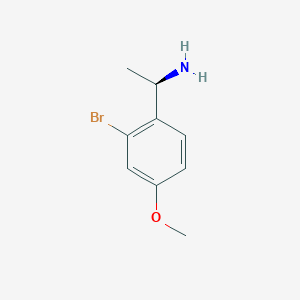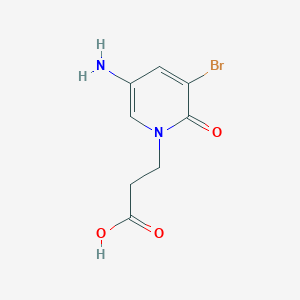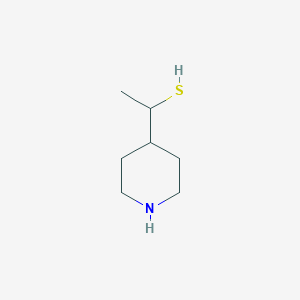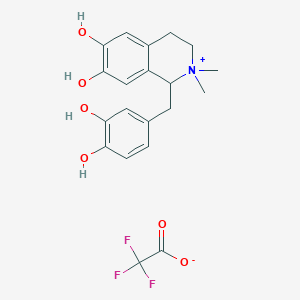amine](/img/structure/B15239994.png)
[1-(3,4-Dimethylphenyl)ethyl](2-methylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methylpropylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenylacetonitrile with 2-methylpropylamine. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Dimethylphenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Functionalized amines
科学研究应用
Chemistry
In chemistry, 1-(3,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in receptor binding studies. Its structural similarity to phenethylamine derivatives makes it a candidate for studying interactions with neurotransmitter receptors.
Medicine
In medicine, 1-(3,4-Dimethylphenyl)ethylamine may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the dimethylphenyl and methylpropyl groups.
Amphetamine: A well-known stimulant with structural similarities but different functional groups.
Methamphetamine: Another stimulant with a similar core structure but different substituents.
Uniqueness
1-(3,4-Dimethylphenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC 名称 |
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)9-15-13(5)14-7-6-11(3)12(4)8-14/h6-8,10,13,15H,9H2,1-5H3 |
InChI 键 |
QDNDXYDFXZNMEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)NCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B15239924.png)

![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)

![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)

![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)

![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
